Neochebulagic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Neochebulagic acid is a benzopyran tannin found in various plant species, including Phyllanthus emblica (Indian gooseberry). It has garnered attention due to its potential health benefits and biological activities.

Preparation Methods

Natural Source::

- Neochebulagic acid is isolated from Phyllanthus emblica (also known as Emblica officinalis or Indian gooseberry).

- While natural sources remain the primary route for obtaining this compound, synthetic methods are also explored.

- specific synthetic routes and reaction conditions are not widely documented.

- Industrial-scale production methods for this compound are not well-established due to its limited commercial demand.

Chemical Reactions Analysis

Neochebulagic acid undergoes various reactions:

Oxidation: It can be oxidized under specific conditions.

Reduction: Reduction reactions may yield derivatives with altered properties.

Substitution: this compound can undergo substitution reactions.

Common Reagents: Glutathione, enzymes, and other biologically relevant molecules.

Major Products: The exact products depend on reaction conditions and substrates.

Scientific Research Applications

Neochebulagic acid has diverse applications:

Medicine: It exhibits immunosuppressive properties, hepatoprotective effects, and inhibits alpha-glucosidase, a relevant enzyme in diabetes studies.

Antimicrobial Activity: Active against Staphylococcus aureus and Candida albicans.

Antioxidant Properties: May contribute to cellular protection.

Mechanism of Action

- Neochebulagic acid’s effects involve molecular targets and pathways, but detailed mechanisms remain an area of ongoing research.

Comparison with Similar Compounds

- Neochebulagic acid’s uniqueness lies in its specific structure and bioactivity.

- Similar compounds include chebulagic acid (from Terminalia chebula) and corilagin (from Terminalia catappa) .

Biological Activity

Neochebulagic acid is a hydrolyzable tannin derived from the fruit of Terminalia chebula, a plant renowned for its medicinal properties in traditional medicine systems such as Ayurveda and Tibetan medicine. This article explores the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, and potential therapeutic effects based on recent research findings.

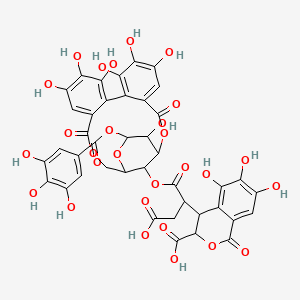

Chemical Structure and Properties

This compound is structurally related to other ellagitannins and is characterized by its complex polyphenolic structure. It is formed through the hydrolysis of chebulagic acid and exhibits significant antioxidant properties due to the presence of multiple hydroxyl groups that can donate electrons to free radicals.

Antioxidant Activity

Mechanisms of Action

This compound demonstrates potent antioxidant activity, which is crucial in protecting cells from oxidative stress. The compound's ability to scavenge free radicals and chelate metal ions contributes to its protective effects against oxidative damage. Studies have shown that this compound can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in biological systems.

Research Findings

- DPPH Radical Scavenging : this compound exhibited a concentration-dependent scavenging effect on DPPH radicals, indicating its potential as a natural antioxidant.

- Cellular Protection : In vitro studies indicated that this compound could protect human cells from oxidative damage induced by hydrogen peroxide, enhancing cell viability and reducing apoptosis rates.

Anti-Inflammatory Effects

This compound has been studied for its anti-inflammatory properties, which may be beneficial in managing chronic inflammatory conditions.

Mechanisms of Action

The compound modulates various signaling pathways involved in inflammation, including the inhibition of nuclear factor kappa B (NF-κB) activation, which plays a critical role in the expression of pro-inflammatory cytokines.

Case Studies

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing natural preservatives or therapeutic agents.

Research Findings

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of common bacterial strains such as Escherichia coli and Staphylococcus aureus.

- Fungal Activity : The compound also exhibits antifungal activity against species like Candida albicans, highlighting its broad-spectrum antimicrobial potential.

Table: Summary of Biological Activities

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Antioxidant | Scavenges free radicals | DPPH scavenging, protects against oxidative stress |

| Anti-inflammatory | Inhibits NF-κB activation | Reduces TNF-α and IL-6 levels in animal models |

| Antimicrobial | Inhibits bacterial and fungal growth | Effective against E. coli and C. albicans |

Properties

Molecular Formula |

C41H32O28 |

|---|---|

Molecular Weight |

972.7 g/mol |

IUPAC Name |

4-[3-carboxy-1-[[6,7,8,11,12,13,22-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl]oxy]-1-oxopropan-2-yl]-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |

InChI |

InChI=1S/C41H32O28/c42-13-1-8(2-14(43)24(13)49)36(59)69-41-31(56)34-32(66-40(63)12(6-19(47)48)23-22-11(5-17(46)27(52)30(22)55)38(61)67-33(23)35(57)58)18(65-41)7-64-37(60)9-3-15(44)25(50)28(53)20(9)21-10(39(62)68-34)4-16(45)26(51)29(21)54/h1-5,12,18,23,31-34,41-46,49-56H,6-7H2,(H,47,48)(H,57,58) |

InChI Key |

MEUUWCKGFAIYFH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)OC(=O)C(CC(=O)O)C6C(OC(=O)C7=CC(=C(C(=C67)O)O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.